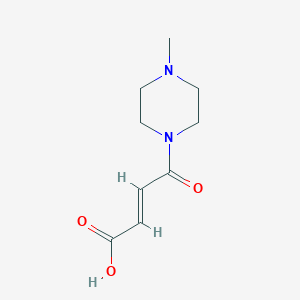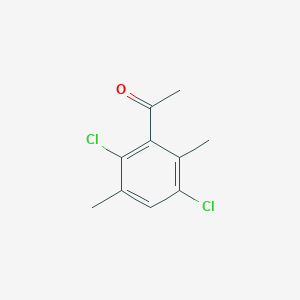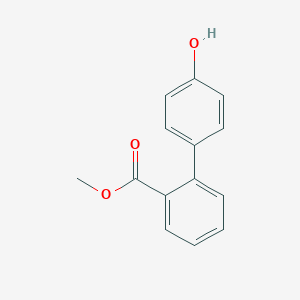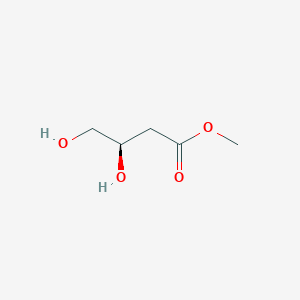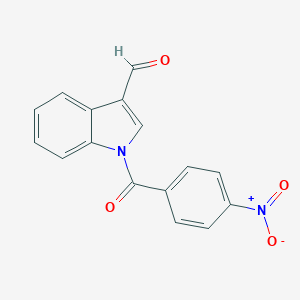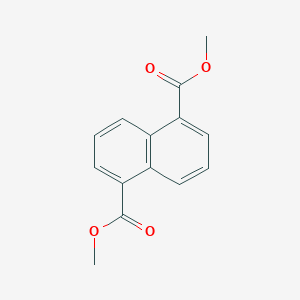![molecular formula C10H11NO3 B170257 Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate CAS No. 121591-81-9](/img/structure/B170257.png)
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate
Übersicht
Beschreibung
“Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by its IUPAC name "methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate" .
Synthesis Analysis
There are several methods for synthesizing this compound. One approach involves a catalyst-free, mild one-pot, multicomponent synthetic strategy . Another method involves a chemoenzymatic strategy in six steps . A mechanochemical “parallel synthesis” of 3,4-dihydro-2H-benzo[e][1,3]oxazine derivatives via a one-pot three-component reaction has also been described .Molecular Structure Analysis
The planar structure of the benzimidazole ring in this compound enables π-π stacking and π-π T-shaped interactions . The presence of the NH group could serve as a hydrogen bond donor as well as an acceptor site .Chemical Reactions Analysis
The cyclization reaction was successful for substrates with varying ring sizes at the right hand side of the scaffold . The size and nature of the ring at the right hand side of the molecule had little influence on the reaction outcome .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.20 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 47.6 Ų . The compound’s exact mass and monoisotopic mass are both 193.07389321 g/mol .Wissenschaftliche Forschungsanwendungen
Methods of Application
Results: Some derivatives have shown promising results in preclinical studies, exhibiting cytotoxic effects on certain cancer cell lines .
Pharmacology
Methods of Application
Results: Findings suggest that some derivatives may have favorable profiles for further drug development .
Biochemistry
Methods of Application
Results: The compound has been found to interact with specific targets, influencing signaling pathways involved in disease processes .
Materials Science
Methods of Application
Results: Some materials derived from this compound exhibit unique electrical or optical properties useful for device fabrication .
Chemistry
Methods of Application
Results: The versatility of the compound allows for the generation of a diverse array of molecules with tailored properties .
Biology
Methods of Application
Results: Certain derivatives have shown activity in modulating biological pathways, offering insights into potential treatments for various diseases .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-3-2-4-8-9(7)11-5-6-14-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLKAYMSAGGCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)OCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559549 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2h-benzo[b][1,4]oxazine-5-carboxylate | |
CAS RN |
121591-81-9 | |
| Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60559549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
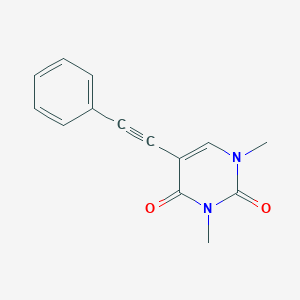
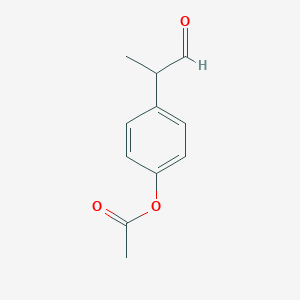
![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)
